2',4',6',3-Tetrahydroxy-4-methoxychalcone
Description
Overview of Chalcones as a Privileged Scaffold in Medicinal Chemistry
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. nih.gov They are characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. biosynth.comnih.gov These compounds are considered key precursors in the biosynthesis of all flavonoids, a large and important group of plant secondary metabolites. biosynth.comresearchgate.netlookchem.com
In the field of medicinal chemistry, the chalcone (B49325) framework is regarded as a "privileged scaffold." frontiersin.org This term denotes a molecular structure that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. plantaedb.com The versatility of the chalcone structure allows for the convenient synthesis of numerous derivatives, which have shown a broad spectrum of clinical potentials against various diseases. researchgate.netplantaedb.com The biological activities associated with chalcone derivatives are extensive and include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antidiabetic properties, among others. mdpi.comresearchgate.netcymitquimica.com This wide-ranging bioactivity has made chalcones a subject of intense research for the development of new therapeutic agents. researchgate.netlookchem.com
Significance of Hydroxylation and Methoxylation Patterns in Chalcone Bioactivity
The specific type, number, and position of substituent groups on the two aromatic rings of the chalcone scaffold are critical in determining its biological activity. researchgate.net Among the most important of these are hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The hydroxylation and methoxylation patterns significantly influence the molecule's physicochemical properties and its interaction with biological targets. researchgate.net
Generally, the presence and number of free hydroxyl groups are crucial for certain biological activities, particularly antioxidant effects. biosynth.com Hydroxyl groups can act as hydrogen donors, which is a key mechanism for scavenging free radicals. nih.gov For instance, some studies have shown that increasing the number of hydroxyl groups enhances antioxidant capacity. biosynth.com Conversely, the presence of methoxy groups can decrease this specific activity. biosynth.com However, methoxylation can also confer other advantageous properties. The presence of methoxy groups on the aromatic rings has been linked to increased antitumor activity in some cases. lookchem.com For example, studies on chalcone derivatives have indicated that methoxy groups at specific positions can enhance cytotoxic activity against cancer cell lines. nih.gov The substitution pattern, therefore, creates a complex structure-activity relationship (SAR) where different arrangements of hydroxyl and methoxy groups can be tailored to optimize a desired biological effect, be it anti-inflammatory, anticancer, or otherwise. biosynth.comresearchgate.net
Specific Research Focus: 2',4',6',3-Tetrahydroxy-4-methoxychalcone (Homoeriodictyol Chalcone)
This compound, also known by its common name Homoeriodictyol (B191827) Chalcone, is a specific member of the chalcone family. plantaedb.comuni.lu It is a naturally occurring compound that has been reported in plants such as Tulipa and is also available as a commercial analytical standard. nih.govextrasynthese.com This compound is of particular interest as it is the direct biosynthetic precursor to homoeriodictyol, a flavanone (B1672756) known for its taste-modifying properties and found in the plant Eriodictyon californicum (Yerba Santa). The chalcone is converted into the flavanone through an isomerization reaction. nih.gov
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₆ | plantaedb.comuni.lu |
| Molecular Weight | 302.28 g/mol | plantaedb.comnih.gov |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | uni.lu |
| Synonyms | Homoeriodictyol Chalcone, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone | plantaedb.com |
| CAS Number | 52218-19-6 | nih.govextrasynthese.com |
| Appearance | Powder | plantaedb.com |
Synthesis
The chemical synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. For Homoeriodictyol Chalcone, this would involve the condensation of 2,4,6-trihydroxyacetophenone (the A-ring precursor) with vanillin (4-hydroxy-3-methoxybenzaldehyde, the B-ring precursor).
In addition to chemical synthesis, a biosynthetic pathway for Homoeriodictyol Chalcone has been developed in engineered E. coli. nih.gov In this system, the enzyme 4-Coumarate:coenzyme A ligase (4CL) activates ferulic acid, which is then condensed with malonyl-CoA by a promiscuous chalcone synthase (CHS) to produce Homoeriodictyol Chalcone. nih.gov
Detailed Research Findings
While the biological activities of many chalcones have been extensively studied, specific research focused solely on this compound is limited. It is often noted for its role as a biosynthetic intermediate. nih.gov However, significant insights into its potential bioactivity can be drawn from structure-activity relationship studies of closely related compounds.
A key finding relates to enzyme inhibition. A study investigating a series of hydroxychalcones as tyrosinase inhibitors revealed that the presence of a 2',4',6'-trihydroxyl substitution pattern on the A-ring was a critical feature for potent inhibitory activity. Since this compound possesses this exact trihydroxyl arrangement on its A-ring, it stands as a strong candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Furthermore, based on large-scale screening data, the compound is classified as a potential endocrine-disrupting compound by the NORMAN Suspect List Exchange. extrasynthese.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-30-0 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution
General Phytochemical Sources of Chalcones in Plants
Chalcones are biosynthesized in all vascular plants and are found in various plant parts, including fruits, vegetables, spices, tea, and other natural foodstuffs. wikipedia.orgijpsr.combotanyjournals.com They are particularly abundant in certain plant families. The largest number of naturally occurring chalcones has been isolated from species belonging to the Leguminosae (pea family), Asteraceae (sunflower family), and Moraceae (mulberry family). ijpsr.comproquest.comcabidigitallibrary.org
These compounds are precursors in the biosynthesis of a vast array of polyphenolic compounds, including flavanones, flavonols, flavones, and anthocyanidins. nih.gov Plants containing chalcones have a long history of use in traditional medicine. nih.govproquest.com Edible plants rich in chalcones include apples, citrus fruits, tomatoes, potatoes, and bean sprouts. nih.govbotanyjournals.com
Table 1: Prominent Plant Families and Genera Containing Chalcones
| Family | Genera Examples | Common Name |
| Leguminosae | Glycyrrhiza, Derris | Licorice, Derris |
| Asteraceae | Helichrysum, Chromolaena | Everlasting, Siam Weed |
| Moraceae | Morus, Artocarpus | Mulberry, Jackfruit |
| Zingiberaceae | Alpinia, Zingiber | Galangal, Ginger |
| Humulaceae | Humulus | Hops |
Documented Natural Presence of 2',4',6',3-Tetrahydroxy-4-methoxychalcone (Homoeriodictyol Chalcone)
The specific compound this compound is more commonly identified in scientific literature by its synonym, Homoeriodictyol (B191827) chalcone (B49325). Its chemical structure consists of a trans-chalcone scaffold substituted by hydroxy groups at positions 4, 2', 4', and 6', and a methoxy (B1213986) group at position 3. nih.gov
The natural occurrence of this chalcone has been documented in a limited number of plant genera. It has been reported in plants from the genera Cunila and Tulipa. nih.govnih.gov The isolation of this compound is part of the broader phytochemical investigation into these plants to identify their constituent bioactive molecules.
Table 2: Documented Plant Sources of this compound (Homoeriodictyol Chalcone)
| Compound Name | Synonym | Plant Genus |
| This compound | Homoeriodictyol chalcone | Cunila |
| This compound | Homoeriodictyol chalcone | Tulipa |
Related Naturally Occurring Polyhydroxylated and Polymethoxylated Chalcones and Dihydrochalcones
The structural diversity of chalcones in nature is vast, with many derivatives featuring multiple hydroxyl (-OH) and methoxy (-OCH3) groups. These substitutions significantly influence their chemical properties and biological activities. Dihydrochalcones are a closely related subclass where the α,β-double bond of the three-carbon bridge is saturated. researchgate.net They are also found in a variety of plants and are known for their distinct properties. researchgate.netnih.gov
Prominent examples of polyhydroxylated and polymethoxylated chalcones include Xanthohumol from hops (Humulus lupulus), Cardamonin from Alpinia species, and Licochalcone A from licorice root (Glycyrrhiza species). nih.govnih.govfrontiersin.org Dihydrochalcones are characteristic of Malus species (apples), with Phloretin and its glucoside Phloridzin being the most well-known examples. researchgate.netnih.govproquest.com Aspalathin is another notable dihydrochalcone (B1670589) found in rooibos tea (Aspalathus linearis). wikipedia.org
Table 3: Examples of Related Naturally Occurring Chalcones and Dihydrochalcones
| Compound Name | Classification | Key Substituents | Natural Source(s) |
| Xanthohumol | Prenylated Chalcone | Hydroxyl, Methoxy, Prenyl | Humulus lupulus (Hops) |
| Cardamonin | Chalcone | Hydroxyl, Methoxy | Alpinia species |
| Licochalcone A | Chalcone | Hydroxyl, Methoxy, Dimethylallyl | Glycyrrhiza species (Licorice) |
| Isobavachalcone | Prenylated Chalcone | Hydroxyl, Prenyl | Psoralea corylifolia |
| Butein | Chalcone | Polyhydroxyl | Butea monosperma |
| Phloretin | Dihydrochalcone | Polyhydroxyl | Malus species (Apples) |
| Phloridzin | Dihydrochalcone Glycoside | Polyhydroxyl, Glucose | Malus species (Apples) |
| Aspalathin | Dihydrochalcone C-Glycoside | Polyhydroxyl, Glucose | Aspalathus linearis (Rooibos) |
| Nothofagin | Dihydrochalcone C-Glycoside | Polyhydroxyl, Glucose | Aspalathus linearis (Rooibos) |
Biosynthetic Pathways of Chalcone Scaffolds
General Principles of Flavonoid and Chalcone (B49325) Biosynthesis in Plants
The journey to synthesizing flavonoids and their chalcone precursors begins with the general phenylpropanoid pathway, which utilizes phenylalanine, an amino acid derived from the shikimate pathway. researchgate.netmdpi.com Phenylalanine is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates it to form cinnamic acid. nih.govnih.gov This is followed by a hydroxylation step at the para position of the aromatic ring, catalyzed by cinnamate-4-hydroxylase (C4H) , to produce p-coumaric acid. nih.govnih.gov The final step in this initial phase is the activation of p-coumaric acid into its high-energy thioester, p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) . nih.govtandfonline.com This activated molecule, p-coumaroyl-CoA, serves as the essential starter unit for entry into the dedicated flavonoid biosynthetic pathway. mdpi.comnih.gov The entire process provides the fundamental building blocks for the C6-C3 portion (the B-ring and the three-carbon bridge) of the chalcone structure. tandfonline.com
Role of Chalcone Synthase in the Initial Condensation Steps
Chalcone synthase (CHS) is the pivotal gatekeeper enzyme, marking the first committed step in flavonoid biosynthesis. nih.govnih.govfrontiersin.org Functioning as a type III polyketide synthase (PKS), CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comnih.govfrontiersin.org Malonyl-CoA, derived from the carboxylation of acetyl-CoA, provides the acetate (B1210297) units that will form the A-ring of the chalcone. mdpi.com
The reaction mechanism within the CHS active site is a series of decarboxylation, condensation, and cyclization reactions. nih.gov The process begins with the p-coumaroyl starter molecule binding to a cysteine residue in the enzyme's active site. tandfonline.com This is followed by three successive rounds of condensation with malonyl-CoA, with each round extending the polyketide chain. tandfonline.com After the formation of a linear tetraketide intermediate, an intramolecular Claisen condensation occurs, leading to the cyclization and aromatization of the A-ring and the formation of the characteristic open-chain chalcone scaffold. nih.govtandfonline.com The primary product of this reaction is typically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comtandfonline.com CHS is considered a rate-limiting enzyme in the pathway, and its expression is often induced by developmental cues and environmental stresses like UV light or pathogen infection. nih.govtandfonline.comnih.gov
Table 1: Key Enzymes in the Early Stages of Chalcone Biosynthesis
| Enzyme Name | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to form cinnamic acid. nih.govnih.gov |
| Cinnamate-4-hydroxylase | C4H | Mediates the hydroxylation of cinnamic acid to produce p-coumaric acid. nih.govnih.gov |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid into its CoA thioester, p-coumaroyl-CoA. nih.govtandfonline.com |
| Chalcone Synthase | CHS | Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. mdpi.comnih.govfrontiersin.org |
Enzymatic Transformations Leading to Hydroxylation and Methoxylation Patterns
The vast structural diversity of chalcones and their flavonoid derivatives arises from subsequent modifications to the basic chalcone skeleton. nih.gov Hydroxylation and methoxylation are among the most common and significant of these modifications, determining the compound's chemical properties and biological activities. biotech-asia.orgnih.gov These reactions are catalyzed by specific, highly regulated enzymes.
Hydroxylation, the addition of -OH groups, is predominantly carried out by two types of enzymes: cytochrome P450-dependent monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (DOXs). mdpi.com P450 enzymes, typically anchored to the endoplasmic reticulum membrane, are crucial for adding hydroxyl groups to the B-ring of flavonoids. mdpi.com For instance, Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are P450 enzymes that introduce hydroxyl groups at the 3' and 5' positions of the B-ring, respectively. nih.gov Hydroxylation of the A-ring can also occur, catalyzed by enzymes like flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H). nih.gov The substitution pattern of a compound like 2',4',6',3-Tetrahydroxy-4-methoxychalcone implies the action of a hydroxylase, such as F3'H, to add the hydroxyl group at the 3-position of the B-ring.
Methoxylation involves the addition of a methyl group to a hydroxyl group, a reaction catalyzed by O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov This modification can alter the solubility, stability, and reactivity of the flavonoid. nih.gov The 4-methoxy group on the B-ring of this compound would be the result of a specific OMT acting on a 3,4-dihydroxy substituted precursor. The timing of these hydroxylation and methoxylation steps can vary, occurring at the level of cinnamic acid, p-coumaric acid, or later on the fully formed chalcone or flavanone (B1672756) structure. mdpi.comnih.gov
Divergence to Other Flavonoid Classes from Chalcone Intermediates
Chalcones are not merely end products; they are critical intermediates at a major metabolic branch point. researchgate.netnih.gov The open-chain chalcone is the direct precursor to flavanones, a key class of flavonoids. frontiersin.org This transformation is catalyzed by the enzyme chalcone isomerase (CHI) , which facilitates the stereospecific intramolecular cyclization of the chalcone to form the corresponding (2S)-flavanone. nih.govresearchgate.net For example, naringenin chalcone is converted by CHI into naringenin. nih.govfrontiersin.org
Once formed, flavanones serve as the central substrates for the biosynthesis of numerous other flavonoid classes. mdpi.combiotech-asia.org
Flavones: Synthesized from flavanones by the action of flavone synthase (FNS) . nih.govresearchgate.net
Dihydroflavonols: Formed by the 3-hydroxylation of flavanones, a reaction catalyzed by flavanone 3-hydroxylase (F3H) . nih.govfrontiersin.org
Flavonols: Dihydroflavonols are subsequently oxidized by flavonol synthase (FLS) to produce flavonols. frontiersin.org
Anthocyanidins: Dihydroflavonols can also be channeled into the anthocyanin pathway, starting with their reduction by dihydroflavonol 4-reductase (DFR) , followed by the action of anthocyanidin synthase (ANS) . nih.govresearchgate.net
Isoflavonoids: In legumes, a branch leads to isoflavonoids via the enzyme isoflavone synthase (IFS) . researchgate.net
This divergence from the chalcone/flavanone core allows plants to produce a vast repertoire of secondary metabolites, each with specialized functions, from pigments and UV protectants to signaling molecules and defense compounds. nih.govnih.gov
Synthetic Methodologies for 2 ,4 ,6 ,3 Tetrahydroxy 4 Methoxychalcone and Analogues
Classic Organic Synthesis Routes for Chalcones: Claisen-Schmidt Condensation
The most prevalent and historically significant method for synthesizing the chalcone (B49325) scaffold is the Claisen-Schmidt condensation. nih.govscispace.com This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. scispace.commdpi.com For the specific synthesis of 2',4',6',3-Tetrahydroxy-4-methoxychalcone, the precursor molecules would be 2',4',6'-trihydroxyacetophenone (B23981) (from the A ring) and 3-hydroxy-4-methoxybenzaldehyde (from the B ring).
The reaction is typically facilitated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. rasayanjournal.co.in The mechanism begins with the deprotonation of the α-carbon of the acetophenone by the base, forming a resonance-stabilized enolate ion. rasayanjournal.co.inwpmucdn.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com
While efficient, this method has drawbacks when dealing with hydroxylated phenols. The strongly basic conditions can deprotonate the phenolic hydroxyl groups, forming phenoxide ions that may undergo unwanted side reactions or prevent the desired condensation. mdpi.com This often necessitates the use of protecting groups for the hydroxyl functions, which adds extra steps to the synthesis. mdpi.com
Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation This table is interactive. You can sort and filter the data.
| Catalyst | Typical Yield | Notes | Source |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | 90-98% | Highly effective and common; can cause side reactions with unprotected phenols. | rasayanjournal.co.in, scitepress.org |
| Potassium Hydroxide (KOH) | 88-94% | Similar in efficacy to NaOH. | rasayanjournal.co.in, scitepress.org |
| Barium Hydroxide (Ba(OH)₂) | 88-98% | Used as an alternative strong base catalyst. | propulsiontechjournal.com, rasayanjournal.co.in |
| Acid Catalysts (HCl, BF₃) | 10-40% | Generally gives low yields for chalcone formation. | ijpsjournal.com, rasayanjournal.co.in |
| SOCl₂/EtOH | - | Effective for certain substrates. | ijpsjournal.com |
Advanced Synthetic Strategies for Complexly Substituted Chalcones
To overcome the limitations of the classic Claisen-Schmidt condensation and to access more complex chalcone analogues, several advanced synthetic strategies have been developed. These methods offer alternative pathways for forming the crucial carbon-carbon bonds of the chalcone framework. ekb.egscinito.ai
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions provide powerful alternatives. The Suzuki reaction , for instance, can be used to form the bond between one of the aryl rings and the propenone backbone. ijpsjournal.com Similarly, the Heck coupling and Sonogashira coupling offer versatile routes for constructing the chalcone skeleton from different precursors. ekb.egscinito.ai An efficient synthesis of chalcones based on the Suzuki reaction has been reported. ijpsjournal.com
Wittig Reaction : The Wittig olefination is another established method for forming the α,β-double bond. ekb.eg This reaction involves an ylide, typically a phosphonium (B103445) ylide derived from an appropriate benzoylmethyltriphenylphosphonium salt, reacting with an aldehyde to form the alkene structure of the chalcone. ekb.eg
Friedel-Crafts Acylation : This method can be used to attach the cinnamoyl group to an aromatic ring. It involves the reaction of a substituted cinnamoyl chloride with a phenol (B47542) derivative in the presence of a Lewis acid catalyst. ekb.egscinito.ai
Fries' Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, which can be a key intermediate in chalcone synthesis. ekb.egekb.eg
These advanced methods are particularly valuable for synthesizing chalcones with substitution patterns that are not readily accessible through the Claisen-Schmidt route or for substrates that are sensitive to strong basic conditions.
Green Chemistry Approaches in Chalcone Synthesis
In line with the principles of sustainable chemistry, several eco-friendly methods for chalcone synthesis have been developed to reduce waste, energy consumption, and the use of hazardous substances. rjpn.orgnih.govpropulsiontechjournal.com
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. ekb.egrjpn.orgfrontiersin.org This technique has been successfully applied to Claisen-Schmidt condensations. nih.govfrontiersin.org
Ultrasound-Assisted Synthesis (Sonochemistry) : Ultrasonic waves can enhance the rate of reaction by providing activation energy through acoustic cavitation. ekb.egpropulsiontechjournal.com This method reduces reaction times and temperatures, making it an energy-efficient alternative. propulsiontechjournal.com
Solvent-Free Synthesis (Grinding) : A particularly green approach involves the grinding of solid reactants (acetophenone, benzaldehyde, and a solid base like NaOH) in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org This mechanochemical method, also known as grinding, avoids the use of solvents, simplifies the workup procedure, and minimizes waste. rasayanjournal.co.inpropulsiontechjournal.com
Use of Green Catalysts and Solvents : Research has explored the use of more environmentally benign catalysts, such as ionic liquids, natural phosphates, and solid acids. ijpsjournal.comnih.govfrontiersin.org Additionally, replacing traditional organic solvents with greener alternatives like glycerol (B35011) has been shown to be effective. propulsiontechjournal.com
Table 2: Overview of Green Synthesis Methods for Chalcones This table is interactive. You can sort and filter the data.
| Method | Key Advantage | Reaction Time | Source |
|---|---|---|---|
| Microwave Irradiation | Rapid heating, higher yields | Minutes | rjpn.org, frontiersin.org |
| Ultrasound (Sonochemistry) | Energy efficient, faster rates | Varies, shorter than conventional | rjpn.org, propulsiontechjournal.com |
| Grinding (Solvent-Free) | No solvent waste, simple | Minutes | rasayanjournal.co.in, scitepress.org |
| Green Catalysts (e.g., Ionic Liquids) | Reusability, reduced waste | Varies | nih.gov, frontiersin.org |
Strategies for Introducing and Modifying Hydroxyl and Methoxy (B1213986) Groups
The synthesis of a polysubstituted compound like this compound requires careful strategies for managing the hydroxyl and methoxy functional groups.
A primary strategy involves the use of protecting groups . mdpi.com To prevent the acidic phenolic protons from interfering with the base-catalyzed Claisen-Schmidt condensation, they are often converted into a less reactive form, such as benzyl (B1604629) or methoxymethyl (MOM) ethers. mdpi.comresearchgate.net For example, 2',4',6'-trihydroxyacetophenone could be protected before reacting it with 3-hydroxy-4-methoxybenzaldehyde (which may also require protection). After the chalcone core is successfully formed, the protecting groups are removed in a separate deprotection step. A common method for cleaving benzyl ethers is using a mixture of hydrochloric acid (HCl) and acetic acid (AcOH). mdpi.com
Alternatively, certain reaction conditions can bypass the need for protection. The use of less common bases like sodium hydride (NaH) has been shown to be effective for synthesizing 2'-hydroxychalcone (B22705) derivatives, while lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the synthesis of polyhydroxylated chalcones in a one-pot process. mdpi.comresearchgate.net
The introduction of methoxy groups is typically achieved by starting with a methoxylated precursor, such as 4-methoxybenzaldehyde (B44291) or a methoxy-substituted acetophenone. mdpi.comrasayanjournal.co.in The synthesis of the dihydrochalcone (B1670589) analogue, 2',4',6'-trihydroxy-4-methoxydihydrochalcone , has been reported starting from protected precursors, followed by condensation, deprotection, and finally hydrogenation of the double bond to yield the dihydrochalcone. researchgate.netresearchgate.net
Table 3: Common Protecting Groups for Phenolic Hydroxyls in Chalcone Synthesis This table is interactive. You can sort and filter the data.
| Protecting Group | Protection Reagent | Deprotection Condition | Source |
|---|---|---|---|
| Benzyl (Bn) | Benzyl chloride/bromide | Acid (e.g., HCl/AcOH), Hydrogenolysis | mdpi.com |
Structure Activity Relationship Sar and Computational Studies of Chalcones
Fundamental Concepts of Chalcone (B49325) Structure-Activity Relationships
Chalcones are defined by their 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. nih.govjchemrev.com This core structure is a "privileged scaffold" in medicinal chemistry, meaning it can be readily modified to interact with a wide array of biological targets. acs.orgnih.govnih.gov The biological activity of chalcones is not static; it is profoundly influenced by the nature and position of various substituents on both aromatic rings. nih.govmdpi.com
The versatility of the chalcone scaffold allows for the introduction of a wide range of functional groups, including halogens, hydroxyls, and methoxy (B1213986) groups, which can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. nih.gov These modifications can lead to compounds with enhanced potency against various diseases, including cancer, inflammation, and infections. nih.govnih.govnih.gov
Impact of Hydroxyl and Methoxy Substitutions on Biological Activity
The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone framework are pivotal in determining its biological profile. mdpi.com These substituents can dramatically alter a compound's antioxidant, anti-inflammatory, and anticancer activities.
Generally, hydroxyl groups are known to enhance the antioxidant properties of chalcones. who.intmdpi.com Their ability to donate hydrogen atoms is crucial for scavenging free radicals. mdpi.com The position of the hydroxyl group is also critical. For instance, 2'-hydroxychalcones have been noted for their anti-inflammatory and antioxidant potential. mdpi.com The presence of multiple hydroxyl groups often correlates with increased antioxidant capacity. mdpi.com
Methoxy groups, while also electron-donating, can have varied effects. They can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. nih.gov In some cases, methoxylation can enhance anticancer and anti-inflammatory activities. nih.govnih.gov For instance, studies on methoxychalcones have shown that the position and number of methoxy groups significantly influence their antifungal, antibacterial, and antiproliferative effects. nih.gov Furthermore, the interplay between hydroxyl and methoxy groups can lead to potent biological activity, with some studies suggesting that a combination of these groups on both aromatic rings can result in strong anti-inflammatory properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chalcone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamdirect.combiointerfaceresearch.com For chalcone derivatives, QSAR models have been instrumental in predicting their therapeutic potential and guiding the design of new, more potent analogs. mdpi.comnih.gov
These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as its spatial, structural, and lipophilic characteristics. semanticscholar.org By analyzing a dataset of chalcones with known activities, QSAR can identify which descriptors are most influential. For example, 2D-QSAR models have been developed for chalcone analogs as inhibitors of enzymes like angiotensin-converting enzyme (ACE), revealing the structural features crucial for their inhibitory action. biointerfaceresearch.com
Similarly, 3D-QSAR approaches provide a more detailed understanding of the steric and electronic requirements for optimal activity. benthamdirect.com These models have been successfully applied to various biological targets, including monoamine oxidase B (MAO-B), where they have shown a good correlation between predicted and experimental results. benthamdirect.com The insights gained from QSAR studies help in prioritizing the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process. nih.govtandfonline.com
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). unja.ac.idrsc.org This technique is invaluable for understanding the molecular basis of a drug's action and for designing new inhibitors. For chalcone derivatives, docking studies have provided crucial insights into their interactions with various biological targets. nih.govirjmets.com
These studies can reveal the specific amino acid residues within the active site of an enzyme that interact with the chalcone. nih.gov For example, docking simulations have been used to investigate the binding of chalcones to antioxidant enzymes, helping to elucidate the molecular mechanisms behind their antioxidant activity. irjmets.com Similarly, docking has been employed to study the interaction of chalcones with targets relevant to cancer, such as Bcl-2 and tyrosinase, and to neurodegenerative diseases, such as monoamine oxidase B. unja.ac.idrsc.orgnih.gov
The information obtained from molecular docking, such as binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), complements experimental data and aids in the rational design of more potent and selective chalcone-based drugs. irjmets.comnih.gov
Conformational Analysis and Rotational Isomerism in Chalcone Derivatives
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Chalcones are flexible molecules that can exist in different conformations due to rotation around single bonds. jchemrev.com The most stable and common form is the trans (E) isomer, as the cis (Z) isomer is generally less stable due to steric hindrance. jchemrev.com
Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps to identify the lowest-energy (most stable) conformations of chalcone derivatives. ufms.brnih.gov These studies have shown that even subtle changes in substitution patterns can influence the preferred conformation and, consequently, the biological activity. ufms.brresearchgate.net The planarity of the molecule can also play a role, as it can facilitate π-orbital overlap and electron delocalization, which may impact receptor binding. researchgate.net Understanding the conformational preferences of chalcones is essential for accurately modeling their interactions with biological targets and for designing molecules with an optimal shape for activity. nih.gov
Specific SAR Insights Pertaining to 2',4',6',3-Tetrahydroxy-4-methoxychalcone and its Structural Analogues
While specific experimental studies focusing exclusively on this compound are not extensively documented in publicly available literature, we can infer its potential biological activities based on the established SAR principles for related chalcones.
The substitution pattern of this compound is particularly noteworthy. The A-ring is heavily substituted with three hydroxyl groups at the 2', 4', and 6' positions. This phloroglucinol-like substitution is a common feature in naturally occurring flavonoids and is often associated with significant biological activity. The B-ring possesses a hydroxyl group at the 3-position and a methoxy group at the 4-position.
Based on general SAR principles, the multiple hydroxyl groups, particularly those on the A-ring, would likely confer strong antioxidant properties to the molecule. who.intmdpi.com The combination of hydroxyl and methoxy groups on both rings is a feature seen in chalcones with potent anti-inflammatory and anticancer activities. nih.govmdpi.com For instance, a study on 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone and its analogs revealed potent NF-κB inhibitory and anticancer activities. acs.orgacs.org Although the substitution pattern is different, it highlights the potential of polysubstituted chalcones.
The 2'-hydroxy group is a key feature in many biologically active chalcones, contributing to various activities, including anti-inflammatory and antimalarial effects. mdpi.comacs.org The presence of a hydroxyl group at the 3-position and a methoxy group at the 4-position on the B-ring is also significant. This substitution pattern is found in some chalcones with notable biological profiles.
Biological Mechanisms of Action and Cellular Targets in Vitro Studies
Anticancer Mechanisms
Modulation of Proliferation-Related Signaling Pathways (e.g., PI3K/Akt, MAPK)
Therefore, a detailed, evidence-based article on the specific biological mechanisms of action and cellular targets of 2',4',6',3-Tetrahydroxy-4-methoxychalcone, as per the requested outline, cannot be generated at this time. Further research is required to explore the potential therapeutic properties of this specific chalcone (B49325) derivative.
Interference with Angiogenesis
There is no available scientific literature detailing the in vitro effects of this compound on the process of angiogenesis.
Inhibition of Specific Cancer-Related Enzyme Activities
No studies have been published that investigate the inhibitory effects of this compound on any specific cancer-related enzymes.
Antioxidant Mechanisms
Direct Free Radical Scavenging Capabilities
Quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) that would define the direct free radical scavenging capabilities of this compound are not present in the scientific literature.
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2, HO-1, GSH)
There is no research available on the ability of this compound to activate endogenous antioxidant defense systems, including the Nrf2 (Nuclear factor erythroid 2-related factor 2), HO-1 (Heme oxygenase-1), or GSH (Glutathione) pathways.
Antimicrobial Mechanisms
Antibacterial Activity and Proposed Cellular Targets (e.g., DNA gyrase inhibition)
No studies have been found that report on the antibacterial activity of this compound or propose any cellular targets for its potential antimicrobial action, such as the inhibition of DNA gyrase.
Antifungal Activity
Chalcones as a class have demonstrated notable antifungal properties. Research into various chalcone derivatives has highlighted their potential to inhibit the growth of pathogenic fungi. For instance, studies on compounds structurally similar to this compound have shown activity against a range of fungal strains. The mechanism often involves the disruption of the fungal cell membrane or the inhibition of essential enzymes. While specific data on this compound is limited, the general antifungal efficacy of the chalcone scaffold suggests its potential in this area. researchgate.net A study on other dihydroxy-methoxychalcone derivatives showed significant activity against fungal strains like Sclerotium rolfsii and Fusarium oxysporum. researchgate.net
Antiviral Activity and Inhibition of Viral Replication Enzymes
The antiviral potential of chalcones has been an area of active investigation. These compounds can target various stages of the viral life cycle, from entry into the host cell to replication. nih.gov Some chalcone derivatives have been shown to inhibit viral enzymes that are crucial for replication, such as proteases and polymerases. nih.govsemanticscholar.org For example, certain chalcones have been identified as inhibitors of the 3CL protease (3CLpro), a key enzyme in the replication of coronaviruses. nih.gov Another study on a chalcone derivative, 4-ethoxy-2-hydroxy-4,6-dimethoxy-chalcone, demonstrated significant antiviral activity against the rubella virus in vitro. uobaghdad.edu.iq This compound was found to inhibit the virus at a low concentration, indicating a high therapeutic index. uobaghdad.edu.iq While direct studies on this compound are not extensively documented, the established antiviral effects of related compounds underscore its potential as a subject for future antiviral research. semanticscholar.org
Antiprotozoal and Antimalarial Activities
Chalcones have emerged as a promising scaffold for the development of new antiprotozoal and antimalarial agents, particularly in light of growing drug resistance. gjbeacademia.com Research has shown that certain chalcones can effectively inhibit the growth of protozoan parasites such as Leishmania and Plasmodium falciparum, the causative agent of malaria. gjbeacademia.comnih.govnih.gov The antimalarial activity of some chalcones is attributed to their ability to interfere with parasite-specific metabolic pathways. A study on 2',6'-dihydroxy-4'-methoxychalcone demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.gov The findings suggested that this compound could be a valuable lead for developing new antileishmanial drugs. nih.gov Similarly, other synthetic chalcone derivatives have shown promising antimalarial activity in mice infected with Plasmodium berghei. gjbeacademia.com
Other Mechanistic Insights into Biological Activities
Antidiabetic Potential and Glucose Transporter Modulation (e.g., GLUT-4)
Chalcones are being investigated for their potential in managing diabetes mellitus. A key mechanism of interest is their ability to modulate glucose transporters, particularly GLUT-4. nih.govmdpi.com GLUT-4 is an insulin-regulated glucose transporter found primarily in adipose tissues and skeletal muscle. nih.gov Enhanced translocation of GLUT-4 from intracellular vesicles to the plasma membrane is a critical step in glucose uptake by these cells. nih.gov Studies on various flavonoids, including chalcones, have shown that they can increase the expression and promote the translocation of GLUT-4. nih.gov For instance, certain prenylated chalcones have been found to promote glucose uptake and GLUT-4 translocation in muscle cells through the activation of the AMPK signaling pathway. scilit.com This suggests a mechanism by which these compounds could help lower blood glucose levels, indicating a potential therapeutic role in type 2 diabetes. scilit.com
Neuroprotective Mechanisms
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Chalcones possess antioxidant and anti-inflammatory properties that may confer neuroprotective effects. Research on specific chalcone derivatives has shown they can protect neuronal cells from damage. For example, the compound 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) (DDC) was found to protect primary cortical cultures from glutamate-induced neurotoxicity. nih.gov The protective mechanism was linked to the activation of the Nrf2-ARE pathway, leading to an increase in the antioxidant glutathione (B108866) (GSH). nih.gov Another study on 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) indicated it could improve cognitive deficits in an animal model of Alzheimer's disease by reducing oxidative stress and inhibiting acetylcholinesterase (AChE). nih.gov
Cardiovascular Protective Effects
The role of chalcones in cardiovascular protection is an area of growing interest. These compounds may exert their effects through various mechanisms, including anti-inflammatory and anti-proliferative actions. Atherosclerosis, a key factor in cardiovascular disease, involves the proliferation of vascular smooth muscle cells. A synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone, was shown to inhibit the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). nih.govresearchgate.net This effect was mediated by inhibiting specific signaling pathways (p44/42 mitogen-activated protein kinase) and by upregulating peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of lipid metabolism and inflammation. nih.govresearchgate.net These findings suggest that certain chalcones could have therapeutic potential against atherosclerosis. nih.gov
Research Methodologies and Advanced Analytical Approaches in Chalcone Studies
In vitro Cellular and Biochemical Assays for Activity Profiling
In vitro assays are fundamental tools for characterizing the biological profile of chalcone (B49325) compounds. These laboratory-based tests utilize isolated cells, proteins, or enzymes to assess the specific biochemical or physiological effects of a substance. Common assays in chalcone research include cytotoxicity screenings against various cancer cell lines (e.g., HeLa, MCF-7), antimicrobial tests against bacteria and fungi, and antioxidant capacity evaluations (e.g., DPPH, FRAP assays). mdpi.comnih.govresearchgate.netnih.govfrontiersin.orgresearcher.life For instance, the MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. researcher.liferesearchgate.net Flow cytometry can be employed to analyze the cell cycle and detect apoptosis (programmed cell death) induced by a compound. nih.gov
Spectroscopic Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry)
The precise chemical structure of a chalcone is determined using a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR provides information about the number and environment of protons, while ¹³C-NMR details the carbon skeleton of the molecule. For chalcones, characteristic signals in ¹H-NMR include doublets for the α and β vinyl protons and signals for the aromatic and substituent protons. scitepress.orgchemicalbook.com ¹³C-NMR spectra show distinct peaks for the carbonyl carbon, α,β-unsaturated carbons, and aromatic carbons. scitepress.orgnih.gov
Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, confirming the molecular formula. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For a chalcone like 2',4',6',3-Tetrahydroxy-4-methoxychalcone, characteristic IR absorption bands would include stretches for hydroxyl (O-H), carbonyl (C=O), carbon-carbon double (C=C), and ether (C-O-C) groups. researcher.lifechemicalbook.comresearchgate.net
Although these techniques are standard for characterizing chalcones iomcworld.comresearchgate.netresearchgate.net, detailed, experimentally-derived spectroscopic data for this compound is not available in the public scientific literature. The table below presents the expected identifiers for this compound.
Table 1: Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one | guidechem.com |
| CAS Number | 75679-30-0 | guidechem.com |
| Molecular Formula | C₁₆H₁₄O₆ | guidechem.com |
| Molecular Weight | 302.28 g/mol | guidechem.com |
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatography is indispensable for the isolation and purification of chalcones from natural sources or synthetic reaction mixtures.
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. scitepress.org
Column Chromatography : This is a preparative technique used to separate individual compounds from a mixture. The stationary phase is typically silica (B1680970) gel or Sephadex, and the mobile phase is a solvent system of varying polarity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution analytical and preparative technique used to separate, identify, and quantify components in a mixture. It is often the final step in obtaining a highly purified chalcone.
Gas Chromatography-Mass Spectrometry (GC-MS) : This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, and it can be used for the analysis of volatile derivatives of chalcones. researchgate.netnist.gov
These chromatographic methods are standard procedures for obtaining pure chalcone samples for further biological and spectroscopic analysis. iomcworld.comnih.gov However, specific protocols detailing the isolation and purification of this compound have not been reported in the available literature.
Application of Chemoinformatics and Computational Tools in Drug Discovery
Chemoinformatics and computational chemistry are powerful tools in modern drug discovery, enabling the prediction of a molecule's properties and its interactions with biological targets.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand (like a chalcone) when bound to a target protein. It helps to elucidate the potential mechanism of action and binding affinity. Docking studies on various chalcones have been performed to investigate their interaction with targets like cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR). researchgate.netnih.govresearchgate.netunsoed.ac.id
ADME Prediction : Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate can be predicted using computational models. These predictions help to assess the drug-likeness and pharmacokinetic profile of a compound early in the discovery process. researchgate.netnih.gov
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of molecules, providing insights into their conformational preferences and chemical properties. ufms.br
While these computational approaches are frequently applied to novel chalcone derivatives to guide their development as therapeutic agents nih.govmdpi.comresearchgate.net, specific chemoinformatic or computational studies focusing on this compound are not described in the currently accessible scientific literature. Predicted properties such as LogP and density are available from chemical databases. guidechem.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Butein |
| 2′,4′-dihydroxy-3,4-dimethoxychalcone |
| Doxorubicin |
Future Research Directions for 2 ,4 ,6 ,3 Tetrahydroxy 4 Methoxychalcone
Deeper Elucidation of Specific Molecular Targets and Signaling Pathways
A fundamental avenue for future research is the identification and characterization of the specific molecular targets and signaling pathways modulated by 2',4',6',3-Tetrahydroxy-4-methoxychalcone. Studies on analogous chalcones provide a valuable starting point. For instance, many chalcones are known to exert their anti-inflammatory effects by inhibiting key mediators like cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tumor necrosis factor-alpha (TNF-α). benthamscience.com Furthermore, the anticancer activities of chalcones have been linked to the modulation of critical signaling pathways such as NF-κB, which plays a pivotal role in inflammation and cancer. tandfonline.com
Future investigations should employ a range of molecular and cellular techniques to map the interactome of this compound. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could reveal direct binding partners. researchgate.net Subsequent validation through in vitro kinase assays, reporter gene assays, and Western blotting would be crucial to confirm the functional impact on these targets and pathways. A key area of interest would be to determine if, like other chalcones, it can inhibit tubulin polymerization or act as a topoisomerase inhibitor, both of which are established anticancer mechanisms. nih.govmdpi.com
Exploration of Novel Biological Activities
While the anti-inflammatory and anticancer potential of chalcones is well-documented, the specific biological activity profile of this compound is yet to be determined. ingentaconnect.comnih.gov Comprehensive screening of this compound against a wide panel of biological targets is warranted.
Future research should explore a diverse range of potential therapeutic applications. For example, some chalcone (B49325) derivatives have demonstrated neuroprotective, antidiabetic, and antimicrobial properties. nih.gov High-throughput screening assays could be employed to assess its activity against various enzymes, receptors, and microbial strains. The unique substitution pattern of four hydroxyl groups and one methoxy (B1213986) group on the chalcone scaffold may confer novel bioactivities that are not observed in other derivatives.
Rational Design and Synthesis of Enhanced Analogues Based on SAR
Once the primary biological activities and molecular targets of this compound are identified, the next logical step is to embark on a structure-activity relationship (SAR) study. This involves the rational design and synthesis of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, a relatively straightforward and versatile method. mdpi.com This allows for the systematic modification of both aromatic rings. Future SAR studies should focus on:
Modification of Hydroxyl and Methoxy Groups: The number and position of these groups are known to be critical for the biological activity of chalcones. ingentaconnect.com Investigating the effect of methylating or demethylating the hydroxyl groups, or shifting the position of the methoxy group, could lead to the discovery of more potent compounds.
Introduction of Different Substituents: Incorporating various functional groups, such as halogens, nitro groups, or amino groups, onto the aromatic rings can significantly alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Hybridization with Other Pharmacophores: Creating hybrid molecules by combining the chalcone scaffold with other known bioactive moieties is a promising strategy for developing novel therapeutic agents with improved efficacy and potentially overcoming drug resistance. nih.gov
Investigation in Advanced In vitro Disease Models
To gain a more physiologically relevant understanding of the therapeutic potential of this compound and its optimized analogues, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, more accurately mimic the complex microenvironment of native tissues.
Future research should utilize these advanced models to evaluate the efficacy of the chalcone in a more realistic setting. For instance, testing its anticancer activity on tumor spheroids can provide insights into its ability to penetrate solid tumors and affect cell-cell interactions. Similarly, using organoid models of specific diseases, such as inflammatory bowel disease or various cancers, can offer a more predictive assessment of its therapeutic potential before moving into in vivo studies.
Potential for Synergistic Effects in Combination Research
A significant area of modern pharmacology is the investigation of combination therapies to enhance therapeutic efficacy and overcome drug resistance. Chalcones have been shown to act synergistically with existing chemotherapeutic agents. tandfonline.com
Future research should explore the potential of this compound to be used in combination with other drugs. For example, in the context of cancer, studies could investigate whether this chalcone can sensitize cancer cells to conventional chemotherapy or targeted therapies. This could involve assessing its ability to inhibit drug efflux pumps or to modulate signaling pathways that contribute to drug resistance. Such synergistic combinations could potentially lead to lower required doses of toxic chemotherapeutics, thereby reducing side effects for patients. researchgate.net
Q & A
Q. What are the standard methodologies for isolating 2',4',6',3-Tetrahydroxy-4-methoxychalcone from natural sources?
Isolation typically involves bioassay-directed fractionation of plant extracts using column chromatography (silica gel or Sephadex) and HPLC purification. Solvent systems like chloroform-methanol gradients are effective due to the compound’s solubility in these solvents . Validation of fractions via TLC or LC-MS is critical to ensure purity before structural analysis.
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this chalcone?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving hydroxyl and methoxy group positions. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. UV-Vis spectroscopy can further corroborate the chalcone backbone via absorption maxima near 280–320 nm .
Q. What are the solubility properties of this compound, and how do they influence experimental protocols?
The compound is highly soluble in polar aprotic solvents (e.g., chloroform, methanol) but poorly soluble in water. This necessitates stock solutions in DMSO or methanol for in vitro bioassays. Centrifugation at 500×g is recommended for liquid handling to prevent precipitation .
Q. How is purity validated for research-grade this compound?
Certified reference standards with absolute purity (validated via HPLC, water content, and residual solvent analysis) are used for calibration. Chromatographic purity >98% is typically required, with quantification via internal standards like 6-methoxysalicylic acid .
Q. What stability considerations are critical during storage and handling?
The compound is stable at room temperature under inert atmospheres but degrades under prolonged light exposure. Storage in amber vials at –20°C in desiccated conditions is advised. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory bioactivity data in literature be systematically addressed?
Discrepancies often arise from variations in purity, solvent carriers, or assay conditions. Cross-validation using orthogonal assays (e.g., enzyme inhibition, cell viability, and antioxidant tests) and strict adherence to QC protocols (e.g., NMR purity checks) are recommended. Structural analogs (e.g., dihydrochalcones) should be tested to isolate structure-activity relationships .
Q. What synthetic strategies improve yield and regioselectivity for methoxy/hydroxy substitutions?
Acid-catalyzed Claisen-Schmidt condensation between appropriate acetophenone and benzaldehyde precursors is standard. Protecting groups (e.g., acetyl for hydroxyls) enhance regioselectivity. Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux methods .
Q. What in silico approaches predict interactions between this chalcone and biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling can identify binding affinities for enzymes like cyclooxygenase-2 (COX-2) or kinases. QSAR models using descriptors like LogP and polar surface area help optimize bioactivity .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated in preclinical models?
LC-MS/MS quantifies plasma concentrations after oral/intravenous administration in rodent models. In vitro Caco-2 cell assays predict intestinal permeability, while microsomal stability tests assess hepatic metabolism .
Q. What are the challenges in elucidating the compound’s mechanism of action in complex pathways?
Multi-omics approaches (transcriptomics, proteomics) are needed to map signaling pathways. CRISPR-Cas9 knockout models can identify target genes, while fluorescence polarization assays validate direct protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
